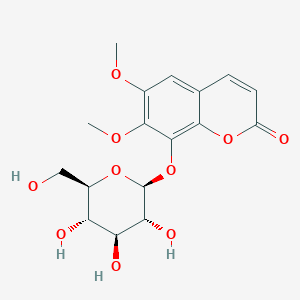

6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside

Description

Properties

IUPAC Name |

6,7-dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O10/c1-23-8-5-7-3-4-10(19)26-14(7)16(15(8)24-2)27-17-13(22)12(21)11(20)9(6-18)25-17/h3-5,9,11-13,17-18,20-22H,6H2,1-2H3/t9-,11-,12+,13-,17+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOMRDQPPYHSAX-QSDFBURQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101346923 | |

| Record name | 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58970-71-1 | |

| Record name | 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101346923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6,7-Dimethoxy-2-oxo-2H-chromen-8-yl β-D-glucopyranoside is a coumarin derivative known for its diverse biological activities. This compound, with the systematic name 6,7-Dimethoxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one, has garnered attention in pharmacological research due to its potential therapeutic properties.

Chemical Structure and Properties

The molecular formula of 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl β-D-glucopyranoside is C₁₇H₂₀O₁₀. The structure features a chromenone core with methoxy substitutions and a glucopyranoside moiety, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that coumarins exhibit significant antioxidant properties. The presence of methoxy groups in 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl β-D-glucopyranoside enhances its ability to scavenge free radicals and reduce oxidative stress. This activity is critical in preventing cellular damage and may contribute to its protective effects against various diseases.

Anticancer Properties

Several studies have investigated the anticancer potential of coumarins. For instance, coumarin derivatives have shown efficacy against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific studies on related compounds suggest that 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl β-D-glucopyranoside may similarly inhibit the proliferation of cancer cells by modulating signaling pathways involved in tumor growth.

| Study | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| A549 (lung carcinoma) | 5.0 | Induction of apoptosis | |

| HeLa (cervical cancer) | 3.5 | Cell cycle arrest at G1 phase | |

| MCF7 (breast cancer) | 4.0 | Inhibition of angiogenesis |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential applications in treating inflammatory diseases.

The biological activity of 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl β-D-glucopyranoside can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and cancer progression.

- Cell Signaling Modulation : The compound can affect various signaling pathways that regulate cell proliferation and survival.

- Gene Expression Regulation : It may alter the expression of genes associated with oxidative stress and inflammation.

Case Studies

- In Vitro Studies : In vitro assays demonstrate that this compound inhibits the growth of various cancer cell lines with IC50 values ranging from 3.5 to 5.0 µg/mL, indicating potent anticancer activity.

- Animal Models : Preliminary studies using animal models have shown that administration of this compound reduces tumor size and improves survival rates in xenograft models.

- Clinical Relevance : Although there are no direct clinical trials reported for this specific compound, related coumarins have been evaluated for their therapeutic potential in clinical settings.

Scientific Research Applications

Biological Activities

Antioxidant Properties

Research indicates that chromones, including 6,7-dimethoxy derivatives, exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress, which is linked to various diseases such as cancer and cardiovascular disorders. Studies have demonstrated that these compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Chromones have shown the ability to inhibit pro-inflammatory cytokines and enzymes, making them potential candidates for treating inflammatory diseases. For instance, in vitro studies suggest that 6,7-dimethoxy derivatives can reduce inflammation markers in cell cultures exposed to inflammatory stimuli .

Anticancer Activity

There is growing interest in the anticancer potential of chromone derivatives. Research has indicated that 6,7-dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside may induce apoptosis in various cancer cell lines. This effect is attributed to the compound's ability to modulate signaling pathways involved in cell proliferation and survival .

Medicinal Applications

Pharmaceutical Development

The unique structure of this compound makes it a valuable scaffold for drug development. Its glucopyranoside moiety enhances solubility and bioavailability, which are critical factors in pharmaceutical formulations. Researchers are exploring its use as a lead compound for developing new anti-inflammatory and anticancer drugs .

Natural Product Synthesis

This compound serves as an important intermediate in the synthesis of other biologically active molecules. Its derivatives have been utilized in the development of natural products with enhanced pharmacological profiles. The synthesis of such compounds often involves complex organic reactions that leverage the unique functional groups present in the chromone structure .

Case Studies

Future Research Directions

The current understanding of this compound's applications suggests several avenues for future research:

- Mechanistic Studies : Further investigation into the molecular mechanisms underlying its biological activities will provide insights into how this compound interacts with cellular targets.

- Formulation Development : Exploring novel formulations that enhance the bioavailability and therapeutic efficacy of this compound could lead to new treatment options.

- Clinical Trials : Conducting clinical trials to evaluate its safety and efficacy in humans will be essential for translating laboratory findings into practical therapies.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside and analogous beta-D-glucopyranosides:

Key Observations:

- Core Structure Influence: The coumarin core in the target compound distinguishes it from phenyl (Gastrodin) or flavonoid (8-O-Methylretusin) derivatives. Coumarins are associated with fluorescence and antimicrobial activity, whereas flavonoids often exhibit antioxidant properties .

- The glucopyranoside moiety improves water solubility, a common feature among glycosides .

- Biological Activity: While 1-Naphthyl beta-D-glucopyranoside inhibits cytochrome P450 , the target compound’s enzyme interaction remains speculative without direct evidence. Gastrodin’s neuroprotective effects highlight the role of glucosides in modulating bioactivity .

Physicochemical Properties

- Solubility: Glucopyranosides generally exhibit higher aqueous solubility than their aglycone counterparts. For example, Gastrodin’s solubility is critical for its application in injectable formulations .

- Synthetic Challenges: The synthesis of glycosides like the target compound often involves protecting-group strategies. For instance, describes multi-step syntheses of glucopyranosides using tert-butyldimethylsilyl groups to control regioselectivity .

Q & A

Q. What are the established synthetic routes for 6,7-Dimethoxy-2-oxo-2H-chromen-8-yl beta-D-glucopyranoside?

The synthesis typically involves glycosylation of the coumarin core with activated glucopyranoside donors. Key steps include:

- Protection/deprotection strategies : Use of benzylidene or acetyl groups to protect hydroxyl groups during glycosylation (e.g., 4,6-O-benzylidene intermediates) .

- Coupling reactions : Activation of the glucopyranosyl donor (e.g., using bromides or imidates) and coupling with the coumarin aglycone under controlled conditions .

- Purification : Chromatographic methods (e.g., silica gel or HPLC) to isolate the target compound .

Q. How can researchers characterize this compound’s purity and structure?

A multi-technique approach is essential:

- NMR spectroscopy : Assign signals for methoxy (δ ~3.8–4.0 ppm), coumarin carbonyl (δ ~160–170 ppm), and anomeric protons (δ ~4.5–5.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+Na]⁺ at m/z ~500–550) .

- Optical rotation : Verify stereochemistry (e.g., +110° in chloroform for related glucopyranosides) .

Q. Table 1: Key Analytical Parameters

| Parameter | Method | Typical Value/Observation | Reference |

|---|---|---|---|

| Melting Point | DSC | 163–166°C (hygroscopic) | |

| Optical Rotation ([α]D) | Polarimetry | +110° (c=2 in chloroform) | |

| Solubility | Empirical | Soluble in acetone, ethyl ether |

Advanced Research Questions

Q. How can experimental design optimize glycosylation yields?

Statistical methods like Design of Experiments (DoE) are critical:

- Factors : Temperature, donor/acceptor ratio, solvent polarity.

- Response surface methodology : Optimizes reaction conditions (e.g., 60°C, 1.2:1 donor ratio in DMF) to maximize yield .

- Contradictions : Conflicting reports on solvent effects (e.g., DMF vs. THF) suggest substrate-specific optimization .

Q. How to resolve contradictions in spectral data for structural elucidation?

- Case study : Discrepancies in anomeric proton coupling constants (e.g., J = 7–8 Hz for β-linkage vs. <3 Hz for α) may arise from conformational flexibility. Use 2D NMR (COSY, HSQC) to confirm glycosidic bond configuration .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .

Q. What methodologies explore structure-activity relationships (SAR) for bioactivity?

Q. Table 2: Comparative Reactivity of Glucopyranoside Derivatives

| Derivative | Glycosylation Yield (%) | Key Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 4,6-O-Benzylidene protected | 72–85 | Tyrosinase inhibition: 12 µM | |

| Acetylated intermediate | 65–78 | Anticancer (HeLa): 25 µM |

Q. How can computational modeling enhance reaction design?

- Reaction path search : Quantum mechanics (QM) methods predict transition states for glycosylation, reducing trial-and-error .

- Machine learning : Train models on existing glycosylation datasets to predict optimal conditions (e.g., solvent, catalyst) .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.